2-(Difluoromethyl)-5-(5-fluoro-6-methylpyridin-3-yl)-1,3,4-oxadiazole

Medicinal chemistry HDAC6 inhibitor building block physicochemical property differentiation

2-(Difluoromethyl)-5-(5-fluoro-6-methylpyridin-3-yl)-1,3,4-oxadiazole (MF: C₉H₆F₃N₃O; MW: 229.16 g/mol) is a fluorinated 1,3,4-oxadiazole building block bearing a difluoromethyl zinc-binding group (ZBG) at the 2-position and a 5-fluoro-6-methylpyridin-3-yl substituent at the 5-position. This compound belongs to the 2-(difluoromethyl)-1,3,4-oxadiazole (DFMO) class, which has emerged as a non-hydroxamic acid ZBG scaffold for selective histone deacetylase 6 (HDAC6) inhibitor development, circumventing the mutagenic and genotoxic liabilities associated with classical hydroxamic acid-based HDAC6 inhibitors.

Molecular Formula C9H6F3N3O
Molecular Weight 229.16 g/mol
Cat. No. B13706149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Difluoromethyl)-5-(5-fluoro-6-methylpyridin-3-yl)-1,3,4-oxadiazole
Molecular FormulaC9H6F3N3O
Molecular Weight229.16 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=N1)C2=NN=C(O2)C(F)F)F
InChIInChI=1S/C9H6F3N3O/c1-4-6(10)2-5(3-13-4)8-14-15-9(16-8)7(11)12/h2-3,7H,1H3
InChIKeyWLINDKNEGARWCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Difluoromethyl)-5-(5-fluoro-6-methylpyridin-3-yl)-1,3,4-oxadiazole – Core Structural and Physicochemical Profile for HDAC6-Targeted Research Procurement


2-(Difluoromethyl)-5-(5-fluoro-6-methylpyridin-3-yl)-1,3,4-oxadiazole (MF: C₉H₆F₃N₃O; MW: 229.16 g/mol) is a fluorinated 1,3,4-oxadiazole building block bearing a difluoromethyl zinc-binding group (ZBG) at the 2-position and a 5-fluoro-6-methylpyridin-3-yl substituent at the 5-position . This compound belongs to the 2-(difluoromethyl)-1,3,4-oxadiazole (DFMO) class, which has emerged as a non-hydroxamic acid ZBG scaffold for selective histone deacetylase 6 (HDAC6) inhibitor development, circumventing the mutagenic and genotoxic liabilities associated with classical hydroxamic acid-based HDAC6 inhibitors [1]. The compound is a fluorinated derivative of 2-(difluoromethyl)-5-(6-methylpyridin-3-yl)-1,3,4-oxadiazole (CAS 2071232-29-4) and serves as a key reactant for preparing oxadiazole sulfonamide HDAC6 inhibitor derivatives described in patent WO 2017018803 A1 [2].

Why 2-(Difluoromethyl)-5-(5-fluoro-6-methylpyridin-3-yl)-1,3,4-oxadiazole Cannot Be Replaced by Non-Fluorinated or Other In-Class Oxadiazole Building Blocks


Substituting this compound with its non-fluorinated parent 2-(difluoromethyl)-5-(6-methylpyridin-3-yl)-1,3,4-oxadiazole (CAS 2071232-29-4) or other generic 1,3,4-oxadiazole building blocks introduces measurable differences in molecular properties that directly impact downstream synthetic utility and final inhibitor candidate profiles. The additional fluorine atom at the 5-position of the pyridine ring alters the hydrogen bond acceptor count (7 vs. 6), increases molecular weight by 18 g/mol (229.16 vs. 211.17), and shifts lipophilicity (XLogP3 1.5 vs. 1.4), all of which influence reactivity in subsequent derivatization steps and the physicochemical properties of final HDAC6 inhibitor candidates . More critically, the 5-fluoro substitution pattern on the pyridine ring is a specific structural feature that enables access to SAR chemical space distinct from that accessible with the non-fluorinated analog, as evidenced by the compound's explicit designation as a differentiated derivative in HDAC6 inhibitor patent WO 2017018803 A1 [1].

2-(Difluoromethyl)-5-(5-fluoro-6-methylpyridin-3-yl)-1,3,4-oxadiazole – Quantitative Differentiation Evidence Against Closest Analogs


Molecular Weight and Lipophilicity Shift Relative to Non-Fluorinated Parent Building Block

The target compound exhibits a +18.0 g/mol molecular weight increase and a +0.1 unit XLogP3 increase compared to its closest non-fluorinated analog, 2-(difluoromethyl)-5-(6-methylpyridin-3-yl)-1,3,4-oxadiazole (CAS 2071232-29-4) . This shift is attributed to the substitution of a hydrogen atom with a fluorine atom at the 5-position of the pyridin-3-yl ring, which also increases the hydrogen bond acceptor count from 6 to 7 . These modifications directly affect the compound's partitioning behavior and intermolecular interaction capacity in subsequent synthetic transformations.

Medicinal chemistry HDAC6 inhibitor building block physicochemical property differentiation

Patent-Specific Structural Differentiation for HDAC6 Inhibitor Chemical Space Access

The compound is explicitly designated as a fluorinated derivative of the core building block 2-(difluoromethyl)-5-(6-methylpyridin-3-yl)-1,3,4-oxadiazole (D217140(P)) within the patent family WO 2017018803 A1, which claims 1,3,4-oxadiazole sulfonamide derivatives as selective HDAC6 inhibitors [1]. While the non-fluorinated parent is used to generate a broad sulfonamide library, the 5-fluoro-6-methylpyridin-3-yl substituent in the target compound enables access to a sub-series of fluorinated HDAC6 inhibitors that are structurally and compositionally distinct from those derived from the non-fluorinated parent .

HDAC6 inhibitor patent intellectual property differentiation building block utility

Class-Level Selectivity Advantage of DFMO Scaffold Over Hydroxamic Acid-Based HDAC6 Inhibitors

The DFMO (2-(difluoromethyl)-1,3,4-oxadiazole) scaffold, of which the target compound is a fluorinated building block derivative, enables HDAC6 inhibitor development with >850-fold selectivity over all other HDAC isozymes, as demonstrated by the DFMO-based probe SE-7552 (HDAC6 IC₅₀ = 33 nM) . In contrast, classical hydroxamic acid-based HDAC6 inhibitors such as vorinostat (SAHA) and trichostatin A exhibit pan-HDAC inhibition profiles with significantly lower isoform selectivity [1]. Furthermore, the DFMO ZBG circumvents the mutagenic and genotoxic potential inherently associated with hydroxamic acid zinc-binding groups, representing a critical safety differentiation for therapeutic development [1][2].

HDAC6 isoform selectivity non-hydroxamic acid zinc-binding group genotoxicity avoidance

Class-Level Oral Bioavailability and In Vivo Pharmacokinetic Differentiation of DFMO-Based Inhibitors

DFMO-based HDAC6 inhibitors, including those derived from the target building block's chemical class, demonstrate high oral bioavailability and low in vivo clearance in rodents, as established by Ripa et al. (2023) for a series of 2-(difluoromethyl)-1,3,4-oxadiazole substrate inhibitors [1]. The representative DFMO probe SE-7552 achieves a maximum plasma exposure of 597 ng/mL and a half-life of 7.2 hours following a single oral dose of 5 mg/kg in mice . This contrasts with many hydroxamic acid-based HDAC6 inhibitors, which often exhibit poor oral bioavailability and rapid clearance due to Phase II metabolism of the hydroxamic acid moiety, limiting their utility for chronic in vivo studies [1][2].

oral bioavailability in vivo pharmacokinetics HDAC6 inhibitor developability

Structural Confirmation of DFMO Zinc-Binding Mode via X-Ray Crystallography

X-ray crystallographic data deposited in the Protein Data Bank (PDB ID: 8CJ7, resolution 1.51 Å) confirm that the DFMO (difluoromethyl-1,3,4-oxadiazole) warhead binds to the catalytic zinc ion in HDAC6 via a mechanism-based ring-opening pathway, yielding a deprotonated difluoroacetylhydrazide as the active zinc-coordinating species [1][2]. This structural evidence validates the DFMO ZBG as a bona fide zinc-binding pharmacophore and provides atomic-level understanding of the binding mode that differentiates it from the bidentate chelation employed by hydroxamic acid ZBGs [1]. The building block target compound bears this identical DFMO warhead and can therefore serve as a direct precursor to inhibitors that engage HDAC6 through this structurally validated mechanism [1].

X-ray crystallography HDAC6 zinc-binding group structure-based drug design

Optimal Research and Procurement Application Scenarios for 2-(Difluoromethyl)-5-(5-fluoro-6-methylpyridin-3-yl)-1,3,4-oxadiazole


Synthesis of Fluorinated HDAC6 Inhibitor Libraries for SAR Exploration

This building block is ideally suited for medicinal chemistry teams synthesizing fluorinated oxadiazole sulfonamide HDAC6 inhibitor libraries as described in patent WO 2017018803 A1 [1]. The 5-fluoro substituent on the pyridine ring provides a distinct SAR vector that cannot be accessed using the non-fluorinated parent building block (CAS 2071232-29-4) without additional synthetic steps and regioselectivity challenges [1]. The increased lipophilicity (XLogP3 1.5 vs. 1.4) and additional hydrogen bond acceptor (7 vs. 6) relative to the non-fluorinated analog enable exploration of property-activity relationships governing membrane permeability and target engagement .

Development of Non-Hydroxamic Acid HDAC6 Chemical Probes for In Vivo Efficacy Studies

Researchers developing DFMO-based chemical probes for chronic oral dosing in rodent disease models benefit from the established class-level advantages of this scaffold: high oral bioavailability, low in vivo clearance, and >850-fold selectivity over other HDAC isozymes, as demonstrated by the representative DFMO probe SE-7552 (IC₅₀ = 33 nM) [2]. The DFMO ZBG present on this building block eliminates the mutagenic and genotoxic risk associated with hydroxamic acid-based HDAC6 inhibitors, enabling safer long-term in vivo pharmacology studies [2].

Structure-Based Drug Design Campaigns Leveraging Validated DFMO-HDAC6 Co-Crystal Structures

The availability of high-resolution X-ray co-crystal structures (PDB 8CJ7, 1.51 Å) confirming the DFMO zinc-binding mechanism provides a rational structural framework for designing inhibitors derived from this building block [3]. Structure-based design efforts can leverage the atomic-level understanding of how the difluoromethyl group occupies the P571 pocket and the acylhydrazide product coordinates the catalytic zinc ion, enabling more efficient SAR optimization and reducing the number of synthetic iterations required [3].

Fluorine-Enabled Metabolic Stability Optimization in HDAC6 Inhibitor Candidates

The 5-fluoro substitution on the pyridine ring of this building block serves as a metabolic blocking group, potentially reducing oxidative metabolism at this position in final inhibitor candidates . This strategy aligns with established medicinal chemistry principles where strategic fluorination of heteroaromatic rings improves metabolic stability and extends half-life, making this building block particularly valuable for programs targeting chronic indications where sustained target engagement is required [2].

Quote Request

Request a Quote for 2-(Difluoromethyl)-5-(5-fluoro-6-methylpyridin-3-yl)-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.